REACTION_CXSMILES
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O=P(Cl)(Cl)Cl.[CH3:6][C:7]1[CH:16]=[C:15]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=[CH:14]2)[CH:8]=1.CN(C)[CH:19]=[O:20]>>[CH3:6][C:7]1[CH:8]=[C:9]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=[CH:10]2)[C:16]=1[CH:19]=[O:20]
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Name
|
|
Quantity
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3.86 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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CC1=CC2=CC=CC=CC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added drop-wise
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Type
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ADDITION
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Details
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The reaction was mixed for 2 h at 0° C.
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Duration
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2 h
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Type
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CUSTOM
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Details
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quenched with cold 10% NaOH
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Type
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EXTRACTION
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Details
|
The organic layer was extracted into ethyl acetate after which the extracts
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Type
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WASH
|
Details
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were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
The purified material was dried down into a dark red solid
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C2=CC=CC=CC2=C1)C=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |